molecular formula C21H21ClF2N4O4 B1665812 Atecegatran CAS No. 917904-13-3

Atecegatran

Cat. No. B1665812
M. Wt: 466.9 g/mol
InChI Key: QTUUCFVBSVJGOH-DLBZAZTESA-N
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Description

Atecegatran is a thrombin inhibitor. Atecegatran is an active metabolite of atecegatran metoxil ( atecegatran fexenetil and AZD0837). AZD0837 is an oral direct thrombin inhibitor under development for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation.

Scientific Research Applications

1. Anticoagulant Effects and Bone Safety Profile

Atecegatran, as an anticoagulant, has been studied in comparison with other anticoagulants like warfarin. Research indicates that it does not impact vitamin K metabolism, which is crucial for bone health. For instance, a study on rats showed that warfarin treatment led to decreased bone volume and increased trabecular separation, while Atecegatran did not show such effects. This suggests Atecegatran may have a better bone safety profile compared to warfarin, potentially resulting in a lower incidence of fractures in patients treated with Atecegatran (Fusaro et al., 2015).

2. Impact on Stroke and Bleeding in Atrial Fibrillation

Studies have investigated Atecegatran's role in reducing the frequency of ischemic strokes and major bleeding in atrial fibrillation patients. For example, research indicates that Atecegatran's plasma concentrations, alongside patient demographics and aspirin use, can influence the occurrence of ischemic strokes/systemic emboli and major bleeds in these patients (Reilly et al., 2014).

3. Reversal of Anticoagulant Effects

Significant research has been conducted on how to reverse the anticoagulant effects of Atecegatran. A study revealed that prothrombin complex concentrate (PCC) can reverse the anticoagulant effect of Atecegatran in healthy subjects, which is vital in cases of serious bleeding or emergency interventions (Eerenberg et al., 2011).

4. Efficacy in Patients with Mechanical Heart Valves

Research comparing Atecegatran with warfarin in patients with mechanical heart valves highlighted the increased rates of thromboembolic and bleeding complications with Atecegatran, thus showing no benefit and an excess risk in such patient groups (Eikelboom et al., 2013).

5. Antidote Development and Structural Analysis

There has been progress in the development of antidotes for Atecegatran. One study presents data on the identification and pharmacology of an antidote for Atecegatran, which could be crucial for patients requiring emergency procedures (Schiele et al., 2013).

6. Comparison with Other Anticoagulants in Venous Thromboembolism

Atecegatran has been compared with warfarin in the treatment of acute venous thromboembolism. The findings suggest that Atecegatran is as effective as warfarin, with a similar safety profile, thus offering an alternative treatment option (Schulman et al., 2009).

properties

IUPAC Name

(2S)-N-[(4-carbamimidoylphenyl)methyl]-1-[(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]azetidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClF2N4O4/c22-14-7-13(8-15(9-14)32-21(23)24)17(29)20(31)28-6-5-16(28)19(30)27-10-11-1-3-12(4-2-11)18(25)26/h1-4,7-9,16-17,21,29H,5-6,10H2,(H3,25,26)(H,27,30)/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUUCFVBSVJGOH-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C(=O)NCC2=CC=C(C=C2)C(=N)N)C(=O)C(C3=CC(=CC(=C3)Cl)OC(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H]1C(=O)NCC2=CC=C(C=C2)C(=N)N)C(=O)[C@@H](C3=CC(=CC(=C3)Cl)OC(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClF2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atecegatran

CAS RN

433937-74-7
Record name Atecegatran [INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0433937747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ATECEGATRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/497U7679T0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
A Straub, S Roehrig, A Hillisch - … Chemie International Edition, 2011 - Wiley Online Library
… A further peptidic thrombin inhibitor from AstraZeneca, the prodrug AZD-0837 22 (11, atecegatran fexenetil) with an oral bioavailability of 22–52 %, 23 was intended for Phase III clinical …
Number of citations: 80 onlinelibrary.wiley.com
G Lippi, R Gosselin, EJ Favaloro - Seminars in thrombosis and …, 2019 - thieme-connect.com
Anticoagulant drugs comprise a specific subcategory of antithrombotic agents that act to inhibit blood coagulation at various stages, reducing clot development and ultimately lowering …
Number of citations: 57 www.thieme-connect.com
S Shah, T Nayfeh, B Hasan, M Urtecho, M Firwana… - Chest, 2022 - Elsevier
… (argatroban or atecegatran or bivalirudin or bothrojaracin or dabigatran or desulfatohirudin or efegatran or flovagatran or hirudin or hirugen or inogatran or lepirudin or melagatran or …
Number of citations: 3 www.sciencedirect.com
JN DE, BJ DE, HM DE, DL DE, ZG DE… - NAT REV MOL CELL …, 2009 - sumobrain.org
The present invention covers substituted 3-Phenylquinazolin-4 (3H)-one compounds of general formula (I) as described and defined herein, methods of preparing said compounds, …
Number of citations: 0 www.sumobrain.org
H Koepsell - Pharmacological reviews, 2020 - ASPET
The organic cation transporters (OCTs) OCT1, OCT2, OCT3, novel OCT (OCTN)1, OCTN2, multidrug and toxin exclusion (MATE)1, and MATE kidney-specific 2 are polyspecific …
Number of citations: 200 pharmrev.aspetjournals.org
MJ Reese, PM Savina, GT Generaux, H Tracey… - Drug Metabolism and …, 2013 - ASPET
Dolutegravir (DTG; S/GSK1349572) is a potent HIV-1 integrase inhibitor with a distinct resistance profile and a once-daily dose regimen that does not require pharmacokinetic boosting. …
Number of citations: 262 dmd.aspetjournals.org
B Alcaide, P Almendros - Progress in Heterocyclic Chemistry, 2012 - Elsevier
The review covers work published in the calendar year 2011. Synthesis of four-membered oxygen- and nitrogen-containing heterocycles is reviewed. New developments in the reaction …
Number of citations: 6 www.sciencedirect.com
GJ Eckenrode - 2019 - search.proquest.com
Introduction: A key component of clinical practice is utilizing as much information as possible when caring for patients. This involves integrating information specific to each patient with …
Number of citations: 0 search.proquest.com
A Straub, S Roehrig, A Hillisch - Angewandte Chemie, 2011 - Wiley Online Library
… Ein weiterer peptidischer Thrombin-Inhibitor von AstraZeneca, das Prodrug AZD-0837 22 (11, Atecegatran fexenetil) mit einer oralen Bioverfügbarkeit von 22–52 %, 23 war 2008 für die …
Number of citations: 11 onlinelibrary.wiley.com
DCI las Sustancias Farmacéuticas - WHO Drug Information, 2010 - nihs.go.jp
Notice is hereby given that, in accordance with article 3 of the Procedure for the Selection of Recommended International Nonproprietary Names for Pharmaceutical Substances, the …
Number of citations: 15 www.nihs.go.jp

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